REACTION_CXSMILES
|
[C:1]([Li])#[C:2][CH3:3].FC(F)(F)S(O[Si:11]([CH:18]([CH3:20])[CH3:19])([CH:15]([CH3:17])[CH3:16])[CH:12]([CH3:14])[CH3:13])(=O)=O>CCOCC>[CH3:13][CH:12]([Si:11]([CH:18]([CH3:20])[CH3:19])([CH:15]([CH3:17])[CH3:16])[C:1]#[C:2][CH3:3])[CH3:14]
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Name
|
|
Quantity
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7.18 g
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Type
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reactant
|
Smiles
|
C(#CC)[Li]
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Name
|
|
Quantity
|
160 mL
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Type
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solvent
|
Smiles
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CCOCC
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Name
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|
Quantity
|
41.93 mL
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Type
|
reactant
|
Smiles
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FC(S(=O)(=O)O[Si](C(C)C)(C(C)C)C(C)C)(F)F
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
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washed with 2×100 mL of water and 1×100 mL of brine
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Type
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DRY_WITH_MATERIAL
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Details
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The organic phase was dried over MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Name
|
|
Type
|
product
|
Smiles
|
CC(C)[Si](C#CC)(C(C)C)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.7 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |